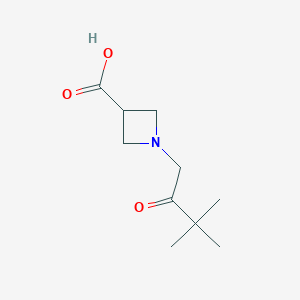

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSIMPOGFILOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via 3,3-Dimethoxy-azetidine Intermediates

A Chinese patent (CN111362852A) describes a multi-step synthesis starting from 1,3-dichloro-2,2-dimethylpropane and benzylamine to form 1-benzyl-3,3-dimethoxy-azetidine, followed by hydrogenation and Boc-protection steps to yield 1-tert-butoxycarbonyl-3-azetidinone, a key intermediate (Table 1).

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-dichloro-2,2-dimethylpropane, benzylamine, DMF, 50-100°C, 6-12 h | 1-benzyl-3,3-dimethoxy-azetidine | 58 | Without purification |

| 2 | Hydrogenation with Pd/C, ethanol, 60-80°C, 6-10 h | 3,3-dimethoxy-azetidine | 89 | Used directly |

| 3 | Boc-protection with di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40°C, 3-4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 | Purified by extraction |

| 4 | Hydrolysis with aqueous citric acid, ethyl acetate, 20-40°C, 3-4 h | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 | Crystallized from hexane |

This sequence effectively installs the required ketone functionality and protecting groups, allowing further elaboration to the target compound.

Intramolecular Amination via 1-Azabicyclo[1.1.0]butane (ABB)

A streamlined one-pot synthesis utilizes 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate for azetidine ring formation through sequential intramolecular aminations. This method allows rapid access to 1,3-disubstituted azetidines, including protected azetidine-3-carboxylic acids. Functionalization at the nitrogen and 3-position can be diversified by varying electrophiles and nucleophiles in the reaction.

For example, treatment of tert-butyl 3-iodoazetidine-1-carboxylate with potassium acetate in DMSO at 80°C followed by hydrolysis yields hydroxyazetidine derivatives. These can be further transformed into the desired keto-substituted azetidine carboxylic acids through oxidation or substitution reactions.

Improved Process Avoiding Toxic Reagents

A patent (WO2004035538A1) discloses an improved process for synthesizing azetidine-3-carboxylic acid derivatives, avoiding toxic reagents like cyanide and epichlorohydrin. The process involves:

- Triflation of diethyl bis(hydroxymethyl)malonate.

- Intramolecular cyclization with amines to form the azetidine ring.

- Decarboxylation to yield monoacid azetidines.

- Hydrogenation to reduce intermediates to target compounds.

This method uses mild reducing agents such as sodium borohydride or sodium triacetoxyborohydride in solvents like methanol or ethanol, enhancing safety and scalability.

Cyclization in Aqueous Media with Triethylamine

Another approach involves cyclization of 1-substituted azetidin-3-ol derivatives in aqueous media with triethylamine, which effectively removes hydrogen halide by-products and precipitates amine hydrohalides, facilitating purification. Organic solvents like acetonitrile or methanol were found ineffective for cyclization, highlighting the importance of solvent choice.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The multi-step synthesis involving 3,3-dimethoxy intermediates is well-documented and yields high-purity protected azetidinones, which can be converted to the target compound with good overall yield.

- The ABB-based intramolecular amination offers a rapid and versatile route to 1,3-disubstituted azetidines, including functionalized carboxylic acids, enabling structural diversification.

- The improved process avoiding toxic reagents demonstrates industrial applicability with safer chemicals and shorter synthetic sequences, suitable for large-scale production.

- Cyclization in aqueous media with triethylamine enhances reaction efficiency and purification, emphasizing the importance of solvent and base choice in azetidine synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The azetidine ring can be reduced to form a different ring structure or to introduce additional functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine nitrogen or the carboxylic acid group can be substituted with different substituents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

Substitution reactions can be carried out using nucleophiles like alkyl halides or amines under specific conditions.

Major Products Formed:

Oxidation can yield esters or amides, depending on the reagents used.

Reduction can produce saturated or partially saturated derivatives of the azetidine ring.

Substitution reactions can result in a variety of substituted azetidines or carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Design and Development

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid has been investigated for its potential role as a pharmacophore in drug design. Its structural features may contribute to binding interactions with biological targets, making it a candidate for further exploration in the synthesis of novel therapeutic agents.

2. Biodegradable Polymers

The compound has been studied as a component in biodegradable polymers, which are essential for creating environmentally friendly materials. These polymers can be utilized in drug delivery systems, where controlled release of active pharmaceutical ingredients is crucial. The incorporation of this compound can enhance the mechanical properties and degradation rates of the polymers, facilitating their application in biomedical devices.

Materials Science

1. Biocompatible Implants

Research indicates that this compound can be integrated into biocompatible implant materials. Its properties may support bone healing processes while minimizing inflammatory responses. Studies on biodegradable metal implants have shown that materials combined with this compound exhibit favorable biocompatibility profiles, making them suitable for orthopedic applications .

2. Coatings for Medical Devices

The compound can also serve as a precursor for coatings on medical devices to improve their biocompatibility and functionality. By modifying surface properties, these coatings can enhance cell adhesion and reduce the risk of infection, thereby improving patient outcomes post-surgery .

Cosmetic Formulations

1. Skin Care Products

In the cosmetic industry, this compound is being explored for its potential use in skin care formulations. Its properties may aid in moisturizing and enhancing skin barrier functions. Research indicates that formulations containing this compound can improve skin hydration levels and overall skin texture .

2. Stability and Safety Assessments

Cosmetic products containing this compound undergo rigorous safety evaluations to ensure stability and effectiveness. The incorporation of this compound is assessed through various tests to confirm its safety profile for topical applications .

Case Study 1: Biodegradable Implants

A study investigated the use of biodegradable implants incorporating this compound in animal models. The results indicated successful integration into bone tissue with minimal inflammatory response over a 13-month period. Histological analysis showed significant bone regeneration around the implant sites, supporting its application in orthopedic surgery.

Case Study 2: Cosmetic Formulation Efficacy

A clinical trial assessed the efficacy of a skin care product containing this compound on human subjects over eight weeks. Participants reported improved skin hydration and texture compared to a control group. The formulation was well-tolerated with no adverse effects noted during the study period.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Azetidine-3-carboxylic acid derivatives vary widely in substituents, leading to differences in biological activity, physicochemical properties, and synthetic accessibility. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Observations :

- Lipophilicity : The target compound’s 3,3-dimethyl-2-oxobutyl group increases lipophilicity compared to polar substituents like oxadiazole or benzothiazole .

- Electron Effects : Trifluoromethyl (CF₃) groups in analogues enhance resistance to oxidative metabolism, extending half-life .

Key Observations :

- The target compound’s synthesis may face challenges in controlling steric hindrance during aldehyde-azetidine coupling.

- Oxadiazole-containing derivatives require additional cyclization steps, reducing overall yield .

Physicochemical Properties

Key Observations :

- The target compound’s ketone group may reduce solubility compared to sulfonamide derivatives .

- Benzhydryl substituents drastically increase logP, limiting aqueous compatibility .

Pharmacological Activity

Key Observations :

- Fluorinated benzothiazole derivatives exhibit superior S1P1 selectivity compared to non-selective clinical agents like fingolimod .

- The target compound’s activity remains uncharacterized but may benefit from ketone-driven conformational rigidity.

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by an azetidine ring with a carboxylic acid functional group and a dimethyl-substituted side chain. Its molecular formula is , and it possesses unique properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 157.21 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| pKa | Not available |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was evaluated against standard antibiotics. The results indicated that it had comparable or superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| MRSA | 18 | Ciprofloxacin (16 mm) |

| Staphylococcus epidermidis | 20 | Vancomycin (17 mm) |

| Escherichia coli | 15 | Ampicillin (14 mm) |

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cell lines, including L929 fibroblasts and A549 lung cancer cells. The findings revealed that the compound exhibited low toxicity at therapeutic concentrations.

Table 3: Cytotoxicity Results

| Concentration (µM) | L929 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 95 | 92 |

| 100 | 85 | 88 |

| 200 | 70 | 75 |

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes, leading to increased permeability and cell lysis. Additionally, its structural features may influence gene expression related to biofilm formation.

Discussion on Lipophilicity

Lipophilicity is a critical factor influencing the biological activity of compounds. The calculated logP value for this compound suggests moderate lipophilicity, which may enhance its ability to penetrate biological membranes and reach intracellular targets.

Q & A

Advanced Research Question

- Structural Modifications : Introduce steric hindrance (e.g., 3,3-dimethyl groups) to block non-specific binding. highlights fluorine substitution to improve S1P1 selectivity over S1P3 .

- In Silico Docking : Use homology models of target receptors (e.g., EP2 or S1P1) to predict binding interactions. and describe functional assays in human EP2-expressing cells to validate antagonist specificity .

- Counter-Screening : Test against GPCR panels (e.g., screened 168 GPCRs, ion channels, and enzymes) to rule out off-target activity .

How can pharmacokinetic properties like bioavailability and half-life be optimized for in vivo studies?

Advanced Research Question

- LogP Optimization : Balance lipophilicity (e.g., consensus LogPo/w = -0.86; ) to enhance membrane permeability without compromising solubility .

- Prodrug Approaches : Esterify the carboxylic acid group (e.g., methyl esters) to improve absorption, followed by enzymatic hydrolysis in vivo.

- Dosing Regimens : achieved efficacy in rats at 0.3 mg/kg via oral administration, suggesting low-dose potency. Plasma half-life can be extended using sustained-release formulations .

How should researchers address contradictions in reported biological activity across studies?

Advanced Research Question

- Assay Standardization : Replicate experiments using identical cell lines (e.g., CHO-K1 for S1P1; ) and agonist controls (e.g., β-arrestin recruitment assays) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., vs. 6) to identify critical functional groups.

- Data Reprodubility : Cross-validate in orthogonal assays (e.g., EP2 antagonism in human myometrium vs. recombinant systems; ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.